5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is a synthetic organic compound characterized by its oxadiazolium structure, which includes a benzoylamino group and an isopropyl substituent. This compound is classified as an oxadiazolium salt, a category of compounds known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The molecular formula of this compound is with a molecular weight of approximately 204.23 g/mol.
The synthesis of 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt typically involves several key steps:
The molecular structure of 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt features a five-membered oxadiazolium ring with a positively charged nitrogen atom. The structure can be represented using various notation systems:
VWFKBBVQLMSINJ-UHFFFAOYSA-M
CC(C)[N+]1=CC(=N)O[N-]1.Cl
The structural data indicates that the compound has specific stereochemical configurations that contribute to its reactivity and interaction with biological targets .
The chemical reactivity of 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is primarily dictated by the oxadiazolium moiety. Key reactions include:
These reactions enable the compound to serve as a versatile intermediate in organic synthesis and medicinal chemistry .
The mechanism of action for 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt involves its interaction with specific molecular targets within biological systems. The oxadiazolium ring can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction disrupts normal biochemical pathways and can lead to therapeutic effects or serve as a probe for biochemical studies .
The physical and chemical properties of 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
CAS Number | 5123-98-8 |
Molecular Formula | |
Molecular Weight | 204.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
These properties indicate that the compound is likely stable under standard laboratory conditions but may exhibit varied solubility depending on the solvent used .
5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: